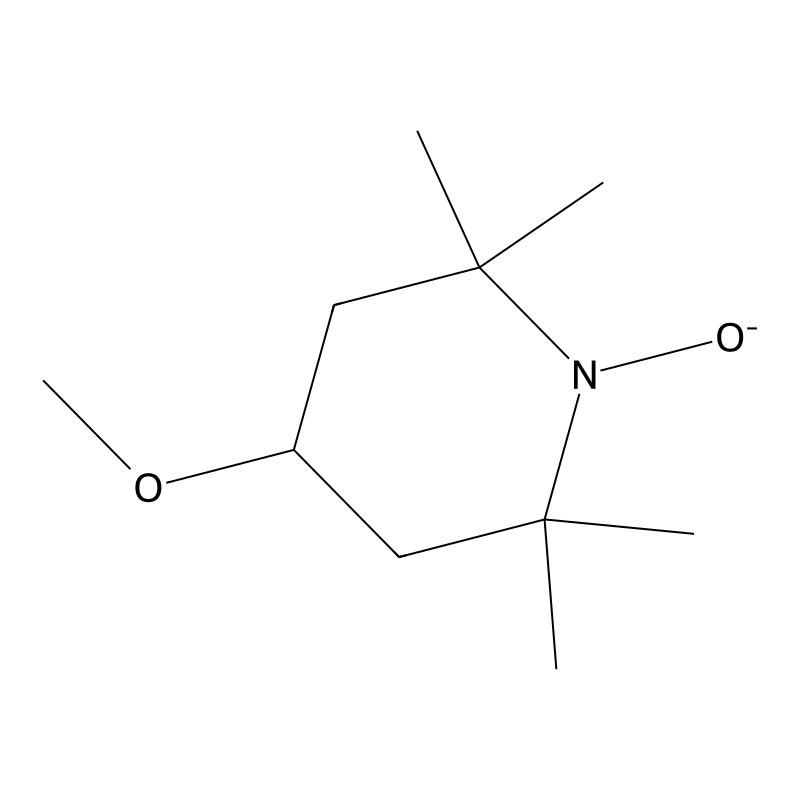

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Properties:

-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, also known as Metexyl, has been investigated for its potential as an antioxidant. Studies have shown that Metexyl can scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases.

- A study published in the journal "Free Radical Biology and Medicine" found that Metexyl effectively scavenged superoxide radicals generated by the xanthine/xanthine oxidase system [Pubmed: ].

Antitumor Properties:

In addition to its antioxidant properties, Metexyl has also been explored for its potential as an antitumor agent. Studies suggest that Metexyl may induce apoptosis, a form of programmed cell death, in cancer cells.

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine, commonly referred to as 4-Methoxy-TEMPO, is a stable nitroxide radical characterized by its unique structure and properties. It features a piperidine ring with four methyl groups and a methoxy substituent at the 4-position, contributing to its stability and reactivity. This compound is recognized for its antioxidant properties and potential applications in various fields, including organic synthesis and biological research.

As mentioned earlier, 4-Methoxy-TEMPO functions as a catalyst in oxidation reactions. The mechanism typically involves a one-electron transfer process. The unpaired electron of the nitroxide group accepts an electron from the substrate, converting the substrate to a radical cation. Subsequently, 4-Methoxy-TEMPO abstracts a hydrogen atom from another molecule, regenerating itself and forming the oxidized product from the substrate radical cation [].

- Oxidation Reactions: This compound can oxidize alcohols to carbonyl compounds, making it useful in organic synthesis as a catalyst .

- Radical Formation: It forms nitroxide radicals through reactions with peroxy radicals or other reactive oxygen species .

- Antioxidant Activity: The compound exhibits significant antioxidant activity by scavenging free radicals, particularly superoxide and hydroxyl radicals .

Research indicates that 4-Methoxy-TEMPO possesses notable biological activities:

- Antitumor Properties: Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

- Antioxidant Effects: It acts as an effective scavenger of reactive oxygen species, which may protect cells from oxidative stress and related damage .

- Neuroprotective Effects: Its radical-scavenging properties may also confer neuroprotective benefits, although further studies are needed to explore this aspect fully.

The synthesis of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be achieved through various methods:

- Oxidation of 4-Methoxy-2,2,6,6-tetramethylpiperidine: This method involves the oxidation of the corresponding piperidine using hydrogen peroxide or other oxidizing agents in the presence of metal catalysts .

- Methylation Reactions: The compound can also be synthesized via methylation processes involving formaldehyde and formic acid under specific conditions .

- Knoevenagel Condensation: This reaction can be employed to introduce various substituents into the piperidine ring structure .

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is utilized in several applications:

- Organic Synthesis: It serves as a reagent for oxidation reactions and as a radical initiator in polymerization processes.

- Pharmaceutical Research: Its properties make it a candidate for developing new drugs targeting oxidative stress-related diseases.

- Material Science: The compound is explored for its potential use in creating stable polymers with antioxidant properties.

Interaction studies have focused on understanding how 4-Methoxy-TEMPO interacts with various biological systems:

- Cell Culture Studies: Investigations have shown that it can modulate cell signaling pathways involved in apoptosis and oxidative stress responses .

- In Vivo Studies: Animal models have been used to assess its efficacy in reducing tumor growth and enhancing survival rates through its antioxidant mechanisms .

Several compounds share structural similarities with 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine-N-oxyl | Lacks the methoxy group at the 4-position | Often used as a standard for comparing nitroxides |

| 4-Acetamido-2,2,6,6-tetramethylpiperidine-N-oxyl | Acetamido group instead of methoxy | Different solubility and reactivity profiles |

| 4-Hydroxy-TEMPO | Hydroxy group at the 4-position | Enhanced solubility in aqueous solutions |

Uniqueness of 4-Methoxy-TEMPO

The presence of the methoxy group significantly influences the compound's stability and reactivity compared to similar nitroxides. This modification enhances its solubility and antioxidant capacity while providing unique pathways for biological activity that are not observed in other derivatives.